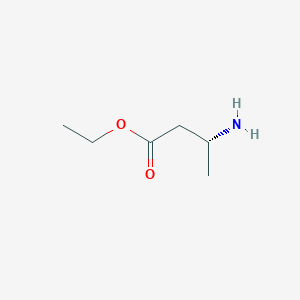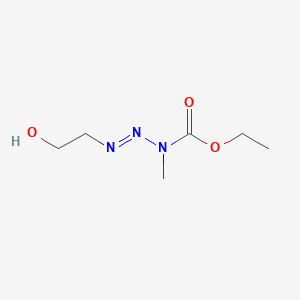![molecular formula C53H72N10O15S3 B056809 (3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]- CAS No. 124869-86-9](/img/structure/B56809.png)
(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid is a complex organic molecule with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The process typically begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the sequential coupling of amino acid residues using peptide bond formation techniques. Common reagents used in these steps include carbodiimides for activation of carboxyl groups and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to safeguard amino functionalities.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex sequences. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating purification and minimizing side reactions. The final product is typically cleaved from the resin and deprotected to yield the desired compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of sulfanyl groups may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological outcomes. For instance, the compound may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
類似化合物との比較
Similar Compounds
- **(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
- **this compound4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Uniqueness
The uniqueness of this compound lies in its specific arrangement of amino acid residues and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique binding affinities, reactivity, and biological activities, making it a valuable tool in research and development.
特性
CAS番号 |
124869-86-9 |
|---|---|
分子式 |
C53H72N10O15S3 |
分子量 |
1185.4 g/mol |
IUPAC名 |
(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H72N10O15S3/c1-31(78-81(75,76)77)46(62-49(70)40(21-24-79-2)60-48(69)37(54)26-33-17-19-35(64)20-18-33)50(71)61-43(28-34-30-58-39-15-10-9-14-36(34)39)53(74)63(51(72)38(55)29-45(66)67)52(73)41(22-25-80-3)57-23-11-5-8-16-44(65)59-42(47(56)68)27-32-12-6-4-7-13-32/h4,6-7,9-10,12-15,17-20,30-31,37-38,40-43,46,57-58,64H,5,8,11,16,21-29,54-55H2,1-3H3,(H2,56,68)(H,59,65)(H,60,69)(H,61,71)(H,62,70)(H,66,67)(H,75,76,77)/t31-,37+,38+,40+,41+,42?,43+,46+/m1/s1 |
InChIキー |
RNKRPHCSPOTCAU-UJPUOWPXSA-N |
SMILES |
CC(C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CCSC)NCCCCCC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)C(CC(=O)O)N)NC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)O)N)OS(=O)(=O)O |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)[C@H](CCSC)NCCCCCC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)OS(=O)(=O)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CCSC)NCCCCCC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)C(CC(=O)O)N)NC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)O)N)OS(=O)(=O)O |
同義語 |
CCK (31-39)-TA cholecystokinin (31-39), Thr(34)-Ahx(37)- cholecystokinin (31-39), threonyl(34)-aminohexanoic acid(37)- Thr(24)-Ahx(37)-cholecystokinin (31-39) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















